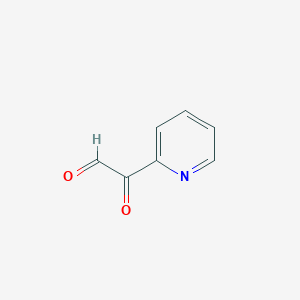

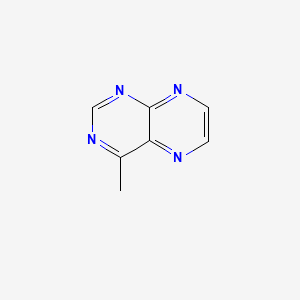

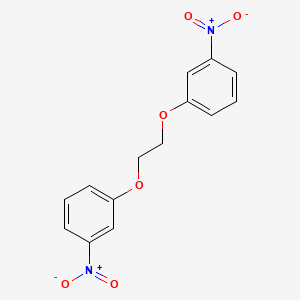

![molecular formula C6H6N4 B3064931 3H-imidazo[4,5-c]pyridin-6-amine CAS No. 2603-29-4](/img/structure/B3064931.png)

3H-imidazo[4,5-c]pyridin-6-amine

Descripción general

Descripción

3H-imidazo[4,5-c]pyridin-6-amine is a compound with the CAS Number: 329946-99-8 . It has a molecular weight of 134.14 and its IUPAC name is 3H-imidazo[4,5-b]pyridin-6-amine .

Molecular Structure Analysis

The molecular structure of 3H-imidazo[4,5-c]pyridin-6-amine is described by the InChI Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) and the InChI key is CMFKCHQBIAIHMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3H-imidazo[4,5-c]pyridin-6-amine is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

GABA A Receptor Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Imidazopyridines, including “3H-imidazo[4,5-c]pyridin-6-amine”, have been found to act as proton pump inhibitors . These compounds can be used to treat conditions caused by excessive production of stomach acid, such as gastroesophageal reflux disease (GERD).

Aromatase Inhibitors

These compounds have also been found to act as aromatase inhibitors . Aromatase inhibitors are drugs that inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens in many types of tissues. They are used in the treatment of breast cancer.

Anti-inflammatory Drugs

Imidazopyridines have been developed as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . These drugs are commonly used to reduce inflammation and relieve pain.

Antimicrobial Features

Imidazopyridines have shown promising antimicrobial features . They can be used in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.

Cancer Treatment

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of anti-cancer drugs .

Protein Kinase B/Akt Inhibitors

Imidazopyridines have been synthesized as potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors . Akt inhibitors are a class of drugs that inhibit Akt, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Cellular Pathway Influencers

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of various components of the immune system, enzymes involved in carbohydrate metabolism, etc . This broad influence on cellular pathways highlights their potential in various therapeutic applications.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3H-imidazo[4,5-c]pyridin-6-amine are the IKK-ɛ and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

3H-imidazo[4,5-c]pyridin-6-amine interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is reduced, leading to changes in the expression of genes regulated by this transcription factor.

Biochemical Pathways

The inhibition of IKK-ɛ and TBK1 by 3H-imidazo[4,5-c]pyridin-6-amine affects the NF-kappaB signaling pathway . This pathway plays a key role in regulating immune responses, inflammation, and cell survival. By inhibiting the activation of NF-kappaB, 3H-imidazo[4,5-c]pyridin-6-amine can potentially modulate these biological processes.

Pharmacokinetics

Imidazole derivatives are generally known to have good bioavailability . They are also known to improve selectivity, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of 3H-imidazo[4,5-c]pyridin-6-amine’s action are primarily related to its inhibitory effect on the NF-kappaB signaling pathway . By inhibiting this pathway, the compound can potentially modulate immune responses, inflammation, and cell survival.

Propiedades

IUPAC Name |

3H-imidazo[4,5-c]pyridin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKBJTSZBVISAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1N)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617809 | |

| Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-imidazo[4,5-c]pyridin-6-amine | |

CAS RN |

2603-29-4 | |

| Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

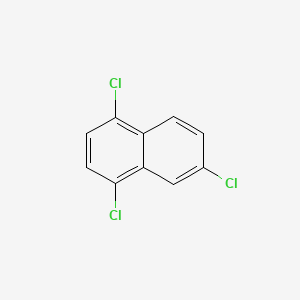

![2,3-Dihydro-3-phenyl-2-thioxo-pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3064907.png)

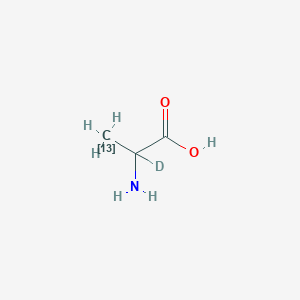

![alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol](/img/structure/B3064911.png)

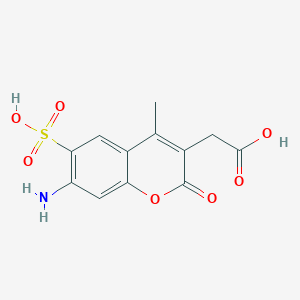

![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)